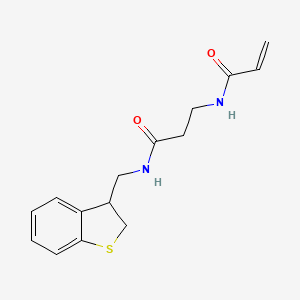
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, commonly known as DBT-10, is a compound that has been studied for its potential use in the treatment of neurological disorders. DBT-10 is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies.
Mechanism of Action
The exact mechanism of action of DBT-10 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. DBT-10 has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
DBT-10 has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of gene expression, and the enhancement of synaptic plasticity. In animal studies, DBT-10 has been shown to improve cognitive function and memory, and to reduce the symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of DBT-10 is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful tool for studying the effects of the compound on various biological systems. However, one of the limitations of DBT-10 is that its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on DBT-10. One area of research is the development of more potent and selective analogs of DBT-10, which could have improved therapeutic potential. Another area of research is the investigation of the effects of DBT-10 on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the long-term safety and efficacy of DBT-10 in humans.
Synthesis Methods
The synthesis of DBT-10 involves several steps, including the condensation of 2-amino-3-benzothiophene with 3-bromopropionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the amine group with acrylic acid chloride.
Scientific Research Applications
DBT-10 has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that DBT-10 has neuroprotective properties and can inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-14(18)16-8-7-15(19)17-9-11-10-20-13-6-4-3-5-12(11)13/h2-6,11H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVIMXYGCJEWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1CSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

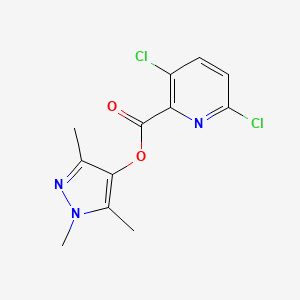
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
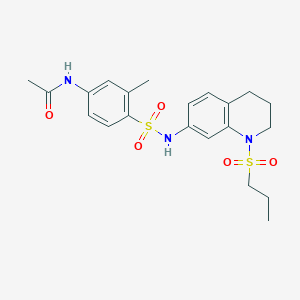

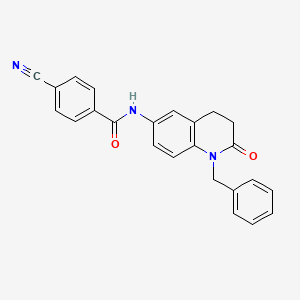

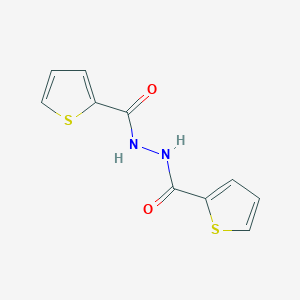
![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)